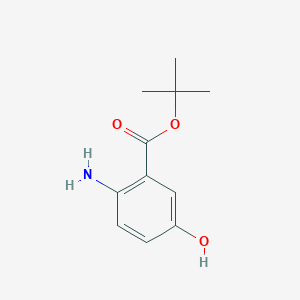

Tert-butyl 2-amino-5-hydroxybenzoate

Description

Tert-butyl 2-amino-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a benzoate core

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

tert-butyl 2-amino-5-hydroxybenzoate |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,12H2,1-3H3 |

InChI Key |

ONLYLEZEDSSQOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-hydroxybenzoate typically involves the esterification of 2-amino-5-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2-amino-5-hydroxybenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-5-hydroxybenzoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 5-amino-2-hydroxybenzoate

- Tert-butyl 2-amino-4-hydroxybenzoate

- Tert-butyl 2-amino-3-hydroxybenzoate

Uniqueness

Tert-butyl 2-amino-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

Tert-butyl 2-amino-5-hydroxybenzoate, also known as a derivative of amino benzoic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a hydroxy group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 221.27 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is believed to arise from several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

- Oxidative Stress Reduction : The hydroxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

- Cell Signaling Modulation : By interacting with cellular membranes and signaling pathways, the compound might influence processes such as inflammation and apoptosis.

Antioxidant Activity

Research indicates that this compound may exhibit significant antioxidant properties. A study evaluated its ability to reduce oxidative stress in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD). The compound was found to decrease reactive oxygen species (ROS) levels and protect against cell apoptosis induced by OGD .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity. Its structure allows it to interact with microbial membranes, which could disrupt their integrity and function.

Case Studies

- Neuroprotective Effects : In a study involving mouse neuroblastoma cells, this compound was tested for its neuroprotective effects against oxidative stress. Results demonstrated that the compound significantly reduced cell death and improved cell viability through the activation of antioxidant pathways .

- Inflammation Model : Another investigation focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.